![molecular formula C42H22N2O6 B086032 9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- CAS No. 117-03-3](/img/structure/B86032.png)
9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-, commonly known as AQ-4N, is a bioreductive prodrug that has been extensively studied for its potential use in cancer treatment. The compound is activated under hypoxic conditions, which are commonly found in solid tumors, leading to the release of toxic metabolites that selectively target cancer cells.
作用机制
AQ-4N is a bioreductive prodrug that is selectively activated in hypoxic tumor cells. Under these conditions, the compound is reduced to AQ-4, which can undergo further reduction to produce toxic metabolites such as hydroxylamine and nitrosoaniline. These metabolites selectively target cancer cells, leading to cell death.
生化和生理效应
AQ-4N has been shown to have a number of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells relatively unaffected. Additionally, AQ-4N has been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply.
实验室实验的优点和局限性
AQ-4N has a number of advantages and limitations for lab experiments. One advantage is that the compound can selectively target cancer cells, making it a promising candidate for cancer treatment. Additionally, AQ-4N has been shown to be effective against a wide range of cancer types. However, one limitation is that the compound requires hypoxic conditions for activation, which may not be present in all tumors.
未来方向
There are a number of future directions for research on AQ-4N. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, researchers are exploring the use of AQ-4N in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is ongoing research into the molecular mechanisms underlying the selective activation of AQ-4N in hypoxic tumor cells, which could lead to the development of more effective cancer treatments.
合成方法
AQ-4N can be synthesized through a multi-step process involving the reaction of anthracene with various reagents to produce the desired product. The most commonly used method involves the reaction of 9,10-anthracenedione with 1,5-diaminoanthraquinone in the presence of a reducing agent such as sodium borohydride.
科学研究应用
AQ-4N has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that AQ-4N is selectively activated in hypoxic tumor cells, leading to the production of toxic metabolites that induce cell death. The compound has been shown to be effective against a wide range of cancer types, including breast, lung, and colon cancer.
属性
CAS 编号 |
117-03-3 |
|---|---|
产品名称 |
9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- |
分子式 |
C42H22N2O6 |
分子量 |
650.6 g/mol |
IUPAC 名称 |
1,5-bis[(9,10-dioxoanthracen-1-yl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C42H22N2O6/c45-37-21-9-1-3-11-23(21)39(47)33-25(37)13-5-17-29(33)43-31-19-7-15-27-35(31)41(49)28-16-8-20-32(36(28)42(27)50)44-30-18-6-14-26-34(30)40(48)24-12-4-2-10-22(24)38(26)46/h1-20,43-44H |
InChI 键 |
DGJRQADQCOOLLL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=CC5=C4C(=O)C6=C(C5=O)C(=CC=C6)NC7=CC=CC8=C7C(=O)C9=CC=CC=C9C8=O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=CC5=C4C(=O)C6=C(C5=O)C(=CC=C6)NC7=CC=CC8=C7C(=O)C9=CC=CC=C9C8=O |
其他 CAS 编号 |
117-03-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



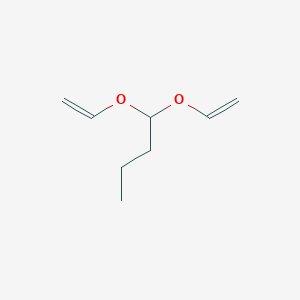
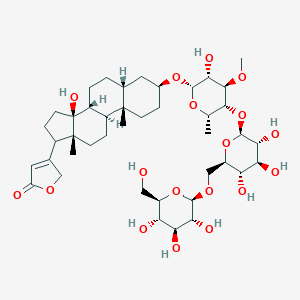
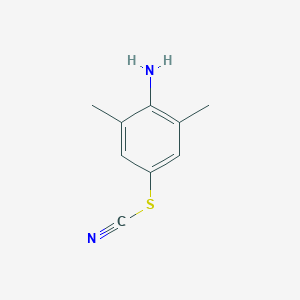
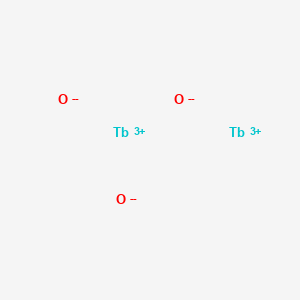
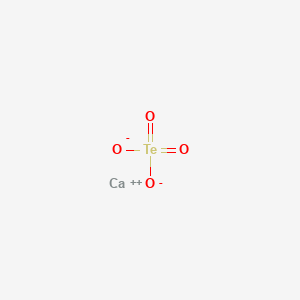
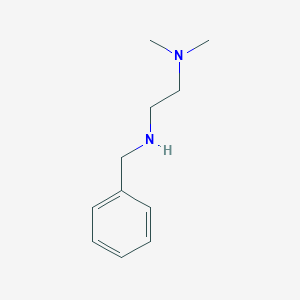
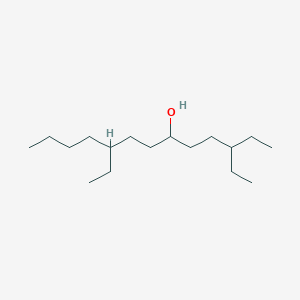
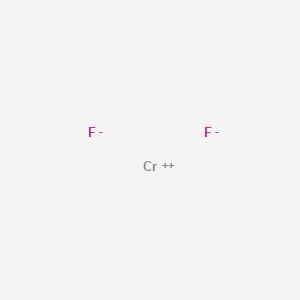
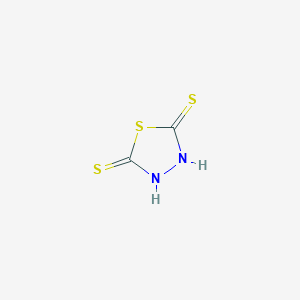
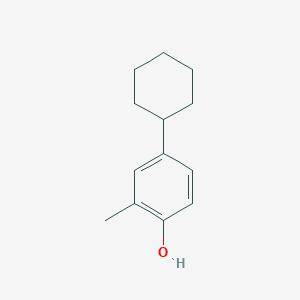
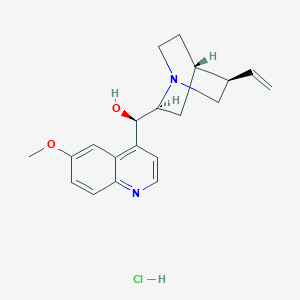
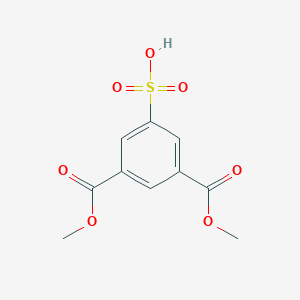
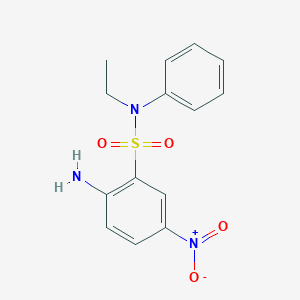
![Dibenzo[fg,qr]pentacene](/img/structure/B85973.png)